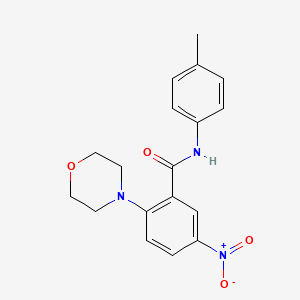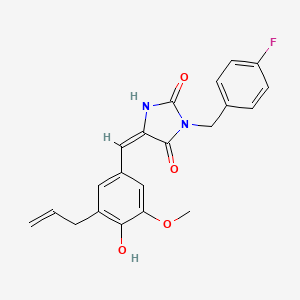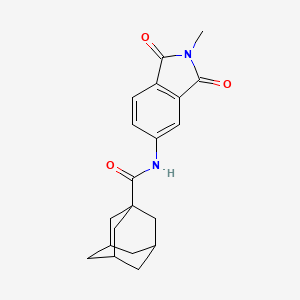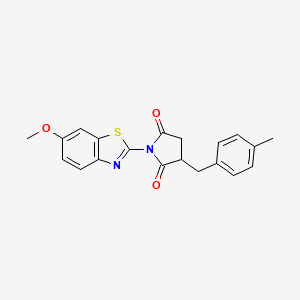![molecular formula C20H17F2N3O2 B4023175 2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4023175.png)
2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolopyrazole derivatives typically involves 1,3-dipolar cycloaddition reactions, as demonstrated by the synthesis of 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives through a concerted pathway (Kaur, Singh, & Singh, 2013). This method highlights the versatility of 1,3-dipolar cycloaddition in generating complex pyrrolopyrazole frameworks.
Molecular Structure Analysis
Structural analysis of pyrrolopyrazole derivatives, such as the crystal structure investigations of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, provides insights into the molecular geometry and intermolecular interactions that define their stability and reactivity (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012). These studies are crucial for understanding the molecular foundation of the compound's chemical behavior.
Chemical Reactions and Properties
The chemical behavior of pyrrolopyrazole derivatives is influenced by their reactive sites and electronic structure. For example, the formal [3+3] cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with five-membered cyclic enamines forming substituted 1H-pyrazolo[3,4-b]pyridines demonstrates the compound's reactivity and potential for creating diverse chemical structures (Dubovtsev, Dmitriev, Silaichev, Antonov, & Maslivets, 2017).
Physical Properties Analysis
The physical properties, including solubility, fluorescence, and molecular weight, of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, give insight into the material aspects of these compounds. For instance, polymers with these units exhibit strong fluorescence and are soluble in common organic solvents, indicating their potential for applications in optoelectronic devices (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are pivotal for understanding the versatility of pyrrolopyrazole derivatives. The synthesis and reactions with pyrrolidine-2,4-diones leading to pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems illustrate the compound's reactivity and the potential to generate a wide variety of derivatives with varied functionalities (Soliman & Kappe, 1982).
Wissenschaftliche Forschungsanwendungen
Microscopic Mechanisms in Light-induced Cycloadditions The compound 2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, due to its structural complexity and incorporation of fluorophenyl groups, shares relevance with the study of light-induced tetrazole-quinone 1,3-dipole cycloadditions. In an investigation focusing on the microscopic mechanism of such reactions, researchers utilized electronic structure calculation methods to explore light-induced reactions and deactivation pathways of related compounds. This study sheds light on the potential of fluorophenyl-based compounds in facilitating efficient photoinduced reactions, thus providing insights into their applications in green and efficient synthesis methods (He et al., 2021).
Fluorinated Ligands for VOC Affinity Another study synthesized and characterized three new fluorinated bis(pyrazoles) to assess their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. These compounds show potential in forming 2D supramolecular layers through hydrogen bonding. The varying degree of fluorination influenced their absorption and fluorescence emission properties, suggesting the utility of fluorinated compounds in the development of sensors or materials with specific optical properties (Pedrini et al., 2020).
Photoactivatable Fluorophores for Imaging The development of photoactivatable fluorophores, through the strategic substitution on the N-side phenyl ring of diaryl tetrazoles, illustrates another application. This approach enhanced the brightness and photostability of pyrazoline fluorophores, especially in protic solvents, marking significant progress in cellular imaging techniques (Zhang et al., 2022).
Synthesis of Fluorinated Pyrazoles The synthesis of fluorinated pyrazoles, which serve as valuable building blocks in medicinal chemistry, highlights the role of such compounds in the development of new pharmaceutical agents. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles demonstrates the importance of fluorinated compounds in medicinal chemistry for further functionalization and development of pharmacologically active compounds (Surmont et al., 2011).
Antitumor Activity of Arylazopyrazole Derivatives Investigations into the antitumor activity of arylazothiophene and arylazopyrazole derivatives further exemplify the utility of fluorophenyl-containing compounds in therapeutic applications. The synthesis of new thiophene and pyrazole derivatives and their evaluation against cancer cell lines provide a foundation for the development of novel anticancer agents (Fadda et al., 2012).
Eigenschaften
IUPAC Name |
4,7-bis(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-4-2-12(3-5-13)17-16-18(24-11-1-10-23(17)24)20(27)25(19(16)26)15-8-6-14(22)7-9-15/h2-9,16-18H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGXCUTKQDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)
![5-acetyl-2,4-dimethyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B4023109.png)
![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)




![4-{[4-(4-methyl-1-piperazinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4023155.png)


![methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4023171.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023178.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4023181.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4023188.png)